4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride
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Overview
Description
4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the aminomethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde and a primary amine, followed by reduction.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: This compound is structurally similar but contains a benzene ring instead of a pyrazole ring.
Piperidine: Another similar compound, piperidine, is a six-membered ring containing one nitrogen atom.
Uniqueness
4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrazole ring and aminomethyl group make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2763750-36-1 |
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Molecular Formula |
C7H12ClN3O2 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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